molecular formula C9H12O3 B1601402 4-(2-Methoxyethoxy)phenol CAS No. 51980-60-0

4-(2-Methoxyethoxy)phenol

Cat. No. B1601402
CAS RN: 51980-60-0
M. Wt: 168.19 g/mol
InChI Key: NIGIGWPNXVNZRK-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)phenol is a chemical compound that can be prepared by reacting methyl vinyl ether and 4-bromonitrobenzene . It has a molecular formula of C9H12O3 .


Synthesis Analysis

The synthesis of 4-(2-Methoxyethyl)phenol, an intermediate of Beta-blocker Metoprolol, is described in a study . The synthesis involves reacting methyl vinyl ether and 4-bromonitrobenzene . A capillary gas chromatographic method of analysis for each step in the reaction is described .


Molecular Structure Analysis

The molecular structure of 4-(2-Methoxyethoxy)phenol is represented by the formula C9H12O3 . It has a molecular weight of 168.19 g/mol .


Chemical Reactions Analysis

Phenols, including 4-(2-Methoxyethoxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

4-(2-Methoxyethoxy)phenol has a molecular weight of 168.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

  • Methoxyphenols, structural fragments in various antioxidants and biologically active molecules, have significant roles due to their ability to form strong inter- and intramolecular hydrogen bonds in condensed matter. Thermochemical studies, including vapor pressure and enthalpy measurements, along with Fourier transform infrared (FTIR) spectroscopic and quantum-chemical studies, have been conducted to understand the thermodynamic properties of methoxyphenols and their complexes, revealing insights into the pairwise substitution effects and hydrogen bond strengths (Varfolomeev et al., 2010).

Antioxidant Activity and Mechanisms

  • The antioxidant activities of phenolic acids, including methoxyphenols, have been evaluated using various assays. Computational studies have shown that methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups enhance the antioxidant activities of phenolic acids. These studies provide insights into the mechanisms of antioxidant action, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET) (Chen et al., 2020).

Synthesis and Applications in Food and Cosmetics

  • Ferulic acid, closely related to methoxyphenols, has been studied for its various physiological functions, including antioxidant, antimicrobial, and anti-inflammatory activities. Its low toxicity and beneficial properties make it widely used in the food and cosmetic industries. The research outlines methods for the synthesis and application of ferulic acid in various industries (Ou & Kwok, 2004).

Polymerization and Material Science Applications

  • The polymerization of methoxyphenols, such as 4-methoxyphenol, using enzymatic catalysts, has been explored for the development of polymers with excellent antioxidant properties. These polymers show potential as highly efficient antioxidant agents in various applications (Zheng et al., 2013).

Environmental Impact and Biodegradation

  • Studies on the oxidative demethylation of methoxyphenols by enzymes highlight the biological transformations of these compounds, which are relevant for understanding their environmental impact and potential biodegradation pathways (Fraaije & van Berkel, 1997).

Safety and Hazards

4-(2-Methoxyethoxy)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-methoxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGIGWPNXVNZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536435
Record name 4-(2-Methoxyethoxy)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51980-60-0
Record name 4-(2-Methoxyethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51980-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyethoxy)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethoxy)phenol
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Synthesis routes and methods I

Procedure details

A mixture of 1-(benzyloxy)-4-(2-methoxyethoxy)benzene (180 g), ethanol (2000 ml) and palladium on carbon catalyst (20 g) was stirred under an atmosphere of hydrogen, at room temperature and atmospheric pressure. After the theoretical quantity of hydrogen had been consumed, the reaction mixture was filtered. The filtrate was evaporated to give a solid which was crystallised from a mixture of ethyl acetate and n-hexane to give 4-(2-methoxyethoxy)phenol as a solid (94.7 g) m.p. 97.9° C.; microanalysis, found: C, 64.3%; H, 7.4%; C9H12O3 requires: C, 64.3%; H, 7.2%; NMR: 3.35(3H,s), 3.6(2H,m), 3.95(2H,m), 6.7(4H,m) and 8.9(1H,s); m/z 169(M+H).
Name
1-(benzyloxy)-4-(2-methoxyethoxy)benzene
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 60% sodium hydride (436 mg, 18.2 mmol) in DMF (2.0 mL) was added hydroquinone (1.0 g, 18.2 mmol) in DMF (10.0 mL) dropwisely. The solution was added with 2-methoxyethyl 4-methylbenzenesulfonate (12-2, 2.10 g, 21.8 mmol) dropwisely. The reaction was stirred at 65° C. for 16 h. The solution was cooled to room temperature, poured into icy H2O, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous MgSO4(s), and concentrated under reduced pressure to give 4-(2-methoxyethoxy)phenol (12-3, 1.0 g), which was used directly for the next step without further purification.
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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